Product packaging for L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine(Cat. No.:CAS No. 798541-15-8)

L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine

Cat. No.: B12535586
CAS No.: 798541-15-8
M. Wt: 392.5 g/mol
InChI Key: GNTOBYFPWVBYJT-QHZLYTNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Oligopeptides in Biological Processes

Oligopeptides are short chains of amino acids that play critical roles in a vast array of biological processes. wikipedia.orgfiveable.me Their small size allows for rapid synthesis and degradation, making them ideal for functions requiring swift physiological responses. fiveable.me Many oligopeptides act as hormones and signaling molecules, transmitting information between cells to regulate functions like water balance and childbirth, as exemplified by vasopressin and oxytocin. fiveable.me They can also function as neurotransmitters, participate in immune responses, and act as enzyme inhibitors. wikipedia.orgfiveable.me Due to their diverse biological activities, which can include antibacterial, antioxidant, and anti-inflammatory properties, oligopeptides are of significant interest in biomedicine and skincare. creative-peptides.comnih.gov Their ability to penetrate the skin barrier more easily than larger molecules makes them valuable in topical applications. creative-peptides.com

The Role of Tetrapeptides as Signaling Molecules, Ligands, or Building Blocks

Tetrapeptides, consisting of four amino acids joined by three peptide bonds, are a specific class of oligopeptides. clinisciences.comwikipedia.org Many are pharmacologically active, exhibiting high affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org They can exist in both linear and cyclic forms; cyclic tetrapeptides are particularly noted for mimicking the reverse turns often found on the surface of proteins, making them effective for targeting these areas. wikipedia.org

Tetrapeptides serve several key functions:

Signaling Molecules: They can act as crucial neuromodulators in the central nervous system. taylorandfrancis.com For example, endomorphin-1 and endomorphin-2 are tetrapeptides with high specificity for the μ-opioid receptor. wikipedia.org

Ligands: As ligands, peptides bind to receptors on target cells, initiating intracellular responses. americanpeptidesociety.org They can interact with G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) to control processes like cell growth and metabolism. americanpeptidesociety.org The tetrapeptide sequence Arg-Gly-Asp-Ser (RGDS), derived from fibronectin, can block the attachment of cells to various extracellular matrix components. wikipedia.org

Building Blocks and Research Tools: Due to their relative simplicity compared to large proteins, tetrapeptides are used as models in biochemical research to study protein folding and interactions. clinisciences.com They are also used to develop inhibitors for enzymes like botulinum neurotoxin (BoNT), where a tetrapeptide was identified as a potent inhibitor. nih.gov

Overview of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine as a Model Tetrapeptide for Research

This compound is a tetrapeptide composed of the amino acids L-serine, L-isoleucine, L-cysteine, and L-alanine in a specific sequence. While not as extensively characterized in literature as some other tetrapeptides, its structure provides a valuable model for peptide research. The sequence of its amino acids dictates its unique properties.

The structure includes:

N-terminus: L-Serine

Sequence: L-Isoleucine, L-Cysteine

C-terminus: L-Alanine

Its potential characteristics, based on its constituent amino acids, make it an interesting subject for study:

Hydrophilic and Hydrophobic Balance: It contains both polar (Serine, Cysteine) and non-polar (Isoleucine, Alanine) amino acids, giving it an amphipathic character that can influence its interactions with other molecules and its solubility. wikipedia.orgwikipedia.orgarizona.edu

Potential for Disulfide Bonding: The presence of a cysteine residue, with its thiol (-SH) side chain, allows for the formation of disulfide bonds with another cysteine, a crucial interaction for stabilizing the structure of many proteins and peptides. wikipedia.org

Signaling Potential: Like many peptides, it has the potential to act as a signaling molecule or a ligand for specific cellular receptors, a hypothesis that can be explored in research settings.

Contextualizing Peptide Research: Historical Perspectives and Modern Approaches

The field of peptide chemistry has a rich history, beginning with the pioneering work of Emil Fischer at the turn of the 20th century. ias.ac.inyoutube.com In 1901, Fischer reported the first synthesis of a dipeptide, glycylglycine, and later coined the term "peptide". ias.ac.inyoutube.com A major breakthrough came in 1953 when Vincent du Vigneaud determined the structure of and chemically synthesized oxytocin, the first peptide hormone to be sequenced and artificially produced. creative-peptides.comanlianpeptide.com Another transformative development was Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the late 1950s, a technique that dramatically accelerated the creation of peptides and remains a cornerstone of the field. anlianpeptide.commolecularcloud.org

Modern peptide research has built upon this foundation, incorporating advanced technologies to enhance discovery and synthesis:

Advanced Synthesis and Modification: Contemporary methods include the use of microwave-assisted synthesis to improve reaction rates and yields. molecularcloud.org Researchers also employ novel chemical ligation techniques, such as diselenide-selenoester ligation (DSL), and enzyme-mediated synthesis to construct complex peptides and proteins. acs.org

Computational and AI-Driven Design: Computer-Aided Drug Design (CADD) and artificial intelligence (AI) are revolutionizing how peptides are discovered. mdpi.comnih.gov Molecular dynamics simulations and machine learning algorithms can predict peptide-target interactions with high accuracy, guiding the design of peptides with enhanced stability and bioactivity. acs.orgmdpi.com

Therapeutic Innovations: There is a growing interest in developing multifunctional peptides, cell-penetrating peptides, and peptide-drug conjugates for therapeutic use. researchgate.net Strategies like incorporating non-canonical amino acids or cyclization are used to improve properties such as plasma half-life and membrane permeability. nih.gov These advancements are expanding the range of "undruggable" targets that can be addressed with peptide-based therapies. mdpi.com

Compound Information

The following table provides details on the amino acids that constitute the tetrapeptide this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28N4O6S B12535586 L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine CAS No. 798541-15-8

Properties

CAS No.

798541-15-8

Molecular Formula

C15H28N4O6S

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H28N4O6S/c1-4-7(2)11(19-12(21)9(16)5-20)14(23)18-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1

InChI Key

GNTOBYFPWVBYJT-QHZLYTNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Synthetic Methodologies for L Seryl L Isoleucyl L Cysteinyl L Alanine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent methodology for creating peptides like L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.combachem.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing after each reaction step. bachem.comsigmaaldrich.com

The general cycle for SPPS involves:

Attachment of the C-terminal amino acid (L-alanine) to the resin.

Removal of the temporary Nα-protecting group from the attached amino acid.

Coupling of the next Nα-protected amino acid (L-cysteine).

Repetition of the deprotection and coupling steps for L-isoleucine and finally L-serine.

Cleavage of the completed tetrapeptide from the resin and simultaneous removal of permanent side-chain protecting groups. bachem.com

The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.com For the synthesis of this compound, the selection depends on whether the desired product is a C-terminal carboxylic acid or a C-terminal amide.

For a C-terminal Acid (Ser-Ile-Cys-Ala-OH) : Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly employed. biotage.com Wang resin is a popular choice, though it can be susceptible to racemization of the first amino acid during loading. biotage.com The 2-CTC resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid), which can preserve acid-labile side-chain protecting groups if a protected peptide fragment is desired. biotage.compeptide.com The steric bulk of the trityl group also minimizes side reactions during the initial amino acid attachment. biotage.com

For a C-terminal Amide (Ser-Ile-Cys-Ala-NH₂) : Rink Amide or Sieber Amide resins are the standard choices. biotage.compeptide.com The Rink Amide resin is widely used and requires strong acid, such as a high concentration of TFA, for cleavage, which also removes most common side-chain protecting groups. biotage.com The Sieber Amide resin is more acid-labile, allowing for the release of fully protected peptide amides under mild conditions. peptide.com

The resin's loading capacity—the amount of reactive sites per gram of resin—is another key factor. For a short peptide like a tetrapeptide, a higher-loading resin might be considered for a greater yield per batch. However, for longer or more complex sequences, low-loading resins are often preferred to minimize steric hindrance and inter-chain aggregation between the growing peptide chains. biotage.com

Table 1: Resin Selection for this compound Synthesis

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Features
Wang ResinAcid (-COOH)Strong acid (e.g., high % TFA)Commonly used for peptide acids. biotage.com
2-Chlorotrityl (2-CTC) ResinAcid (-COOH)Very mild acid (e.g., 1-3% TFA, AcOH)Yields protected peptide fragments; minimizes racemization. biotage.compeptide.com
Rink Amide ResinAmide (-CONH₂)Strong acid (e.g., high % TFA)Standard for peptide amides with concurrent side-chain deprotection. biotage.com
Sieber Amide ResinAmide (-CONH₂)Mild acid (e.g., 1% TFA)Yields protected peptide amides. peptide.com

The formation of the amide bond between amino acids requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. A variety of such reagents exist, often used in combination with additives that enhance efficiency and suppress racemization. peptide.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and aminium/uronium or phosphonium (B103445) salts such as HBTU, HATU, and PyBOP. peptide.comacs.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are frequently included to prevent side reactions and minimize the loss of stereochemical integrity. peptide.comacs.org

For the synthesis of Ser-Ile-Cys-Ala, the widely adopted Fmoc/tBu strategy is standard. rsc.org In this approach, the temporary Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. rsc.orglsu.edu

L-Alanine (Ala) : As the C-terminal residue, it is first attached to the chosen resin. Alanine (B10760859) has a non-functional methyl side chain and requires no protection.

L-Cysteine (Cys) : The thiol side chain is highly nucleophilic and prone to oxidation, necessitating robust protection. acs.org The choice of protecting group is critical and is discussed in detail in the next section.

L-Isoleucine (Ile) : Like alanine, isoleucine has an aliphatic side chain that does not require protection.

L-Serine (Ser) : The hydroxyl group on the side chain must be protected to prevent O-acylation during coupling. The tert-butyl (tBu) ether is a standard choice in Fmoc/tBu chemistry.

Table 2: Protecting Group Scheme for Fmoc-SPPS of Ser-Ile-Cys-Ala

Amino AcidNα-ProtectionSide Chain Protection GroupRationale
L-Serine (Ser)Fmoctert-Butyl (tBu)Prevents O-acylation of the hydroxyl side chain.
L-Isoleucine (Ile)FmocNoneAliphatic side chain is non-reactive.
L-Cysteine (Cys)FmocTrityl (Trt), S-tert-butyl (StBu), Acetamidomethyl (Acm), etc.Protects the reactive thiol group from oxidation and side reactions. acs.org
L-Alanine (Ala)FmocNoneAliphatic side chain is non-reactive.

Protecting the cysteine thiol group is one of the most critical aspects of synthesizing this tetrapeptide. acs.org The choice of protecting group influences not only the synthesis but also potential post-synthesis modifications, such as the formation of disulfide bridges. chemistryviews.org The concept of "orthogonality" is paramount, meaning that each class of protecting group can be removed under specific conditions without affecting the others. rsc.org

Commonly used cysteine protecting groups include:

Trityl (Trt) : This is a standard, acid-labile group removed during the final TFA cleavage. It is widely used for its reliability in Fmoc-SPPS.

S-tert-butyl (StBu) : This group is stable to standard TFA cleavage and requires a dedicated reductive step for removal, often with reagents like dithiothreitol (B142953) (DTT). chemistryviews.orgacs.org This orthogonality is useful for strategies involving the specific formation of disulfide bonds. chemistryviews.org However, its removal can sometimes be difficult. acs.org

Acetamidomethyl (Acm) : This group is also stable to TFA but can be removed with electrophilic reagents like mercury(II) acetate (B1210297) or iodine, which can be harsh. nih.gov Milder methods using reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) have also been developed. nih.gov

Novel Disulfide-Based Groups (SIT, MOT) : To overcome the drawbacks of StBu, newer groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) have been developed. chemistryviews.orgacs.org These are designed to be stable during Fmoc deprotection but are more readily cleaved by reducing agents like DTT than StBu, offering a more efficient deprotection step. acs.org

Once the peptide sequence is fully assembled on the resin, the final step is to cleave it from the solid support and remove all permanent side-chain protecting groups. peptidescientific.com This is typically accomplished with a "cleavage cocktail," most commonly based on strong acids like trifluoroacetic acid (TFA). peptidescientific.compeptide.com

The cocktail also contains "scavengers" to capture the reactive cationic species generated from the cleavage of protecting groups, preventing them from re-attaching to sensitive residues like cysteine. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

The cleavage process generally follows these steps:

The resin-bound peptide is treated with the TFA cleavage cocktail. peptidescientific.com

The resin is filtered off, and the peptide is precipitated from the solution using cold diethyl ether. peptide.com

The crude peptide is washed multiple times with cold ether to remove scavengers and other organic byproducts. peptide.com

The precipitated peptide is dried to yield a crude powder. peptide.com

The crude product contains the target tetrapeptide along with various impurities such as deletion sequences or peptides with incomplete deprotection. bachem.com Therefore, purification is essential. The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comwaters.com

In RP-HPLC:

The crude peptide is dissolved in an aqueous solvent (often containing 0.1% TFA). peptide.combachem.com

The solution is injected onto a hydrophobic column (typically C18 silica). bachem.com

A gradient of increasing organic solvent (usually acetonitrile, also with 0.1% TFA) is used to elute the components. bachem.com

Fractions are collected and analyzed for purity, and those containing the pure tetrapeptide are pooled. bachem.com

The final pure peptide is obtained as a powder after lyophilization (freeze-drying). peptidescientific.compeptide.com

Solution-Phase Peptide Synthesis Approaches for this compound

While less common for routine synthesis, solution-phase peptide synthesis (SPPS) remains a viable method, particularly for large-scale production or for the synthesis of peptide fragments to be joined later. nih.govias.ac.in Unlike solid-phase methods, all reactions occur in a homogenous solution, requiring purification after each coupling and deprotection step. nih.gov

A potential strategy for the solution-phase synthesis of Ser-Ile-Cys-Ala would be a fragment condensation approach. For example:

Synthesize two dipeptide fragments separately, such as Boc-Ser(tBu)-Ile-OH and H-Cys(Trt)-Ala-OMe.

Purify each dipeptide.

Couple the two fragments using a coupling reagent with a low risk of racemization, such as DIC/OxymaPure.

Perform a final deprotection of the N-terminal Boc group and the C-terminal methyl ester (via saponification) to yield the final tetrapeptide.

This approach can be laborious due to the repeated purifications but avoids the use of a solid support and can be scaled up effectively. ias.ac.in

Chemoenzymatic Synthesis of this compound

Chemoenzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov Enzymes such as lipases or engineered proteases (ligases) can catalyze the formation of peptide bonds with high stereospecificity, eliminating the risk of racemization. nih.govyoutube.com

For this compound, a chemoenzymatic approach could involve:

Chemical synthesis of an activated C-terminal fragment, for instance, H-Cys(Trt)-Ala-OR, where OR is an ester group.

Chemical synthesis of the N-terminal fragment, Boc-Ser(tBu)-Ile-OH.

Use of a specific ligase enzyme to catalyze the coupling of the two dipeptides in an aqueous buffer system. youtube.com The enzyme would recognize the C-terminal ester of the "donor" fragment and the N-terminal amine of the "acceptor" fragment to form the Ile-Cys peptide bond.

This method is considered a "green" chemistry approach due to its use of aqueous solvents and mild conditions. youtube.com Enzymes like papain and peptiligase have shown broad utility in forming peptide bonds between various amino acid fragments, suggesting their potential applicability for the synthesis of this specific tetrapeptide. nih.govyoutube.com

Stereochemical Control and Enantiomeric Purity Assessment in Peptide Synthesis

The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the specific sequence and stereochemistry of their constituent amino acids. For the tetrapeptide this compound, ensuring the correct L-configuration at each of the four chiral centers (the α-carbons of serine, isoleucine, cysteine, and alanine) is paramount for its intended function and to avoid the potential for undesired or toxic effects from diastereomeric impurities. nih.gov The synthesis of peptides is a complex process where racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur at various stages. nih.govcat-online.com Therefore, stringent stereochemical control during synthesis and rigorous assessment of enantiomeric purity of the final product are critical quality attributes.

Stereochemical Control in Peptide Synthesis

The primary strategy to maintain stereochemical integrity during peptide synthesis involves the use of Nα-protected amino acids, most commonly with the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups. The selection of coupling reagents and reaction conditions also plays a crucial role in minimizing racemization.

Key factors influencing stereochemical control include:

Protecting Groups: The urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization of the activated amino acid. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is less likely to occur with these protecting groups.

Coupling Reagents: The development of modern coupling reagents has been driven by the need to achieve efficient peptide bond formation with minimal loss of stereochemical integrity. Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are often used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to suppress racemization. nih.gov Urnoium/aminium-based reagents like HBTU, HATU, and HCTU are also widely employed for their efficiency and low racemization levels.

Reaction Conditions: Factors such as the solvent, temperature, and base used can significantly impact the extent of racemization. For instance, the use of tertiary amines like diisopropylethylamine (DIEA) should be carefully controlled as excessive basicity can promote racemization. frontiersin.org The synthesis is often carried out at lower temperatures to minimize epimerization.

Amino Acid Residue: The susceptibility of an amino acid to racemization varies. Cysteine is particularly prone to racemization, and its activation requires careful consideration. The side chains of the amino acids can also influence the rate of racemization.

During the synthesis of this compound, whether by solid-phase peptide synthesis (SPPS) or solution-phase methods, each coupling step must be optimized to preserve the stereochemistry of the incoming amino acid. nih.govresearchgate.netnih.gov For example, in an SPPS approach using Fmoc chemistry, the sequential coupling of Fmoc-L-Ala-OH, Fmoc-L-Cys(Trt)-OH, Fmoc-L-Ile-OH, and Fmoc-L-Ser(tBu)-OH to the growing peptide chain on a solid support would require conditions that ensure minimal racemization at each step. youtube.com

Enantiomeric Purity Assessment

Following the synthesis and purification of this compound, its enantiomeric purity must be analytically verified. This typically involves the hydrolysis of the peptide into its constituent amino acids, followed by chiral analysis of the resulting amino acid mixture. nih.govscite.ai

Common analytical techniques for assessing enantiomeric purity include:

Gas Chromatography (GC): Chiral GC columns can separate the enantiomers of derivatized amino acids. The amino acids obtained from peptide hydrolysis are first derivatized to make them volatile. cat-online.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the amino acids. cat-online.comdigitellinc.comnih.gov Alternatively, the amino acids can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry provides highly sensitive and specific detection of the separated enantiomers. scite.aidigitellinc.comnih.gov This allows for the quantification of even trace amounts of the undesired D-isomers. A method involving hydrolysis in a deuterated acid can be used to correct for any racemization that occurs during the hydrolysis step itself. digitellinc.comnih.gov

The tables below summarize key aspects of enantiomeric purity assessment.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity

MethodPrincipleAdvantagesDisadvantages
Chiral GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column with mass spectrometric detection. cat-online.comscite.aiHigh resolution and sensitivity. scite.aiRequires derivatization, which can introduce analytical variability. cat-online.com
Chiral HPLC-UV/MS Separation of amino acid enantiomers on a chiral stationary phase with UV or mass spectrometric detection. digitellinc.comnih.govDirect analysis of underivatized amino acids is sometimes possible. High sensitivity with MS detection. nih.govChiral columns can be expensive and have specific operating conditions. cat-online.com
Pre-column Derivatization with Chiral Reagent followed by RP-HPLC Formation of diastereomeric derivatives that can be separated on a standard reverse-phase HPLC column.Utilizes standard, robust HPLC methods.The derivatizing agent must be enantiomerically pure.

Table 2: Typical Performance Data for Chiral Amino Acid Analysis by HPLC-MS/MS

Amino AcidLimit of Quantification (LOQ) for D-isomerTypical Racemization during Hydrolysis
Alanine0.1%< 0.5%
Isoleucine0.1%< 0.5%
Serine0.1%~1-2%
Cysteine0.1%> 2%

Data presented are representative and can vary based on the specific analytical method and conditions used. The higher racemization for serine and especially cysteine during acid hydrolysis is a known challenge that requires careful method development and potentially the use of correction factors. cat-online.com

In a practical application for this compound, a validated chiral HPLC-MS/MS method would be employed. digitellinc.comnih.gov The peptide would be hydrolyzed, and the resulting amino acid mixture analyzed. The chromatogram would be examined for the presence of D-Serine, D-Isoleucine, D-Cysteine, and D-Alanine. The area of the peaks corresponding to the D-isomers would be compared to the area of the L-isomers to quantify the enantiomeric purity and ensure it meets the required specifications for pharmaceutical use. nih.gov

Biosynthetic Pathways and Biological Origins of L Seryl L Isoleucyl L Cysteinyl L Alanine Hypothetical or Known

Enzymatic Formation Mechanisms (e.g., Non-Ribosomal Peptide Synthetases)

Non-ribosomal peptide synthesis is a key pathway for the production of a wide array of bioactive peptides, including many antibiotics, siderophores, and toxins. wikipedia.org Unlike ribosomal protein synthesis, which is directed by an mRNA template, NRPSs function as protein templates, with a series of modules each responsible for the incorporation of a specific amino acid. nih.govrug.nl

A hypothetical NRPS system for the synthesis of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine would be composed of four distinct modules. Each module would contain a set of core domains responsible for the selection, activation, and condensation of its designated amino acid. The process would proceed as follows:

Initiation: The first module would select and activate L-Serine.

Elongation: The activated L-Serine would then be transferred to the second module, which would have already selected and activated L-Isoleucine. A peptide bond would form between the two amino acids. This growing peptide chain would subsequently be passed to the third module, which would add L-Cysteine, and then to the fourth module for the addition of L-Alanine.

Termination: Following the assembly of the complete tetrapeptide, a terminal thioesterase (TE) domain would cleave the peptide from the NRPS enzyme, releasing the final product. nih.gov

The modular nature of NRPSs allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a vast diversity of peptide structures. nih.govwikipedia.org

Precursor Amino Acid Biosynthesis: L-Serine, L-Isoleucine, L-Cysteine, L-Alanine Pathways

The availability of the constituent amino acids is a prerequisite for the biosynthesis of the tetrapeptide. Each of the four amino acids—L-Alanine, L-Serine, L-Cysteine, and L-Isoleucine—has a distinct and well-characterized biosynthetic pathway.

L-Alanine is a non-essential amino acid that can be synthesized from pyruvate (B1213749), a key intermediate in central metabolism. wikipedia.org The primary route for alanine (B10760859) biosynthesis is a transamination reaction catalyzed by alanine aminotransferase (ALT). nih.govsmpdb.ca In this reversible reaction, the amino group from glutamate (B1630785) is transferred to pyruvate, yielding alanine and α-ketoglutarate. youtube.com This reaction directly links amino acid metabolism with glycolysis. wikipedia.org

Table 1: Key Enzymes in Alanine Biosynthesis from Pyruvate

Enzyme NameFunction
Alanine Aminotransferase (ALT)Catalyzes the transfer of an amino group from glutamate to pyruvate, forming alanine and α-ketoglutarate. nih.govsmpdb.ca
Glutamate DehydrogenaseIn a preceding step, it forms glutamate from α-ketoglutarate and ammonia. wikipedia.org

L-Serine is synthesized from the glycolytic intermediate 3-phospho-D-glycerate through a three-step pathway known as the phosphorylated pathway. nih.govnih.govfrontiersin.org

Oxidation: 3-phosphoglycerate (B1209933) dehydrogenase oxidizes 3-phospho-D-glycerate to 3-phosphohydroxypyruvate. youtube.com

Transamination: Phosphoserine aminotransferase then converts 3-phosphohydroxypyruvate to O-phospho-L-serine. nih.gov

Hydrolysis: Finally, phosphoserine phosphatase removes the phosphate (B84403) group to yield L-Serine. nih.govyoutube.com

L-Cysteine biosynthesis is intricately linked to the L-Serine pathway. In many organisms, L-Serine serves as the direct precursor for L-Cysteine. The enzyme serine acetyltransferase first converts L-serine to O-acetylserine. Subsequently, O-acetylserine sulfhydrylase incorporates sulfide (B99878) to produce L-Cysteine.

Table 2: Enzymes in the Phosphorylated Pathway of L-Serine Biosynthesis

Enzyme NameFunction
3-Phosphoglycerate DehydrogenaseOxidizes 3-phospho-D-glycerate to 3-phosphohydroxypyruvate. nih.govfrontiersin.org
Phosphoserine AminotransferaseCatalyzes the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine. nih.gov
Phosphoserine PhosphataseDephosphorylates O-phospho-L-serine to produce L-Serine. nih.govyoutube.com

L-Isoleucine is an essential amino acid for humans, meaning it must be obtained from the diet. wikipedia.org However, in microorganisms and plants, it is synthesized through a multi-step pathway that begins with pyruvate and α-ketobutyrate. wikipedia.org The biosynthesis of isoleucine shares several enzymes with the valine and leucine (B10760876) synthesis pathways. nih.gov

There are multiple routes for the production of the key intermediate 2-ketobutyrate, including the canonical pathway involving the cleavage of threonine. elifesciences.orgnih.gov Alternative "underground" pathways have also been identified, showcasing metabolic flexibility in organisms like E. coli. elifesciences.orgnih.gov Once 2-ketobutyrate is formed, a series of enzymatic reactions, including condensation with pyruvate, isomerization, and transamination, lead to the final product, L-Isoleucine. researchgate.net

Table 3: Key Enzymes in Isoleucine Biosynthesis

Enzyme NameFunction
Threonine DehydrataseConverts threonine to 2-oxobutanoate (B1229078) in the canonical pathway. nih.gov
Acetohydroxyacid SynthaseCatalyzes the condensation of pyruvate and 2-oxobutanoate. wikipedia.orgnih.gov
Acetohydroxyacid IsomeroreductaseA subsequent enzyme in the shared pathway with valine and leucine. wikipedia.org
Dihydroxyacid DehydrataseAnother enzyme in the shared pathway. wikipedia.org
Valine AminotransferaseCatalyzes the final transamination step to produce L-Isoleucine. wikipedia.org

Post-Translational Modification Hypotheses for this compound or its Precursors

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which can significantly expand their functional diversity. wikipedia.orgthermofisher.comnih.gov In the context of a tetrapeptide like this compound, PTMs could occur either on the precursor amino acids before their incorporation by an NRPS or on the fully assembled peptide.

Given the structure of this tetrapeptide, several hypothetical PTMs could be considered:

Phosphorylation: The hydroxyl group of the L-Serine residue could be a target for phosphorylation, a common PTM that can modulate the activity of peptides and proteins. thermofisher.comambiopharm.com

Glycosylation: The serine residue could also be a site for O-linked glycosylation, the attachment of a sugar moiety, which can affect protein folding and stability. thermofisher.comambiopharm.com

Disulfide Bond Formation: The thiol group of the L-Cysteine residue is capable of forming a disulfide bond with another cysteine, either within the same peptide (intramolecular) or with another molecule (intermolecular). ambiopharm.com This is a crucial modification for the structure and stability of many peptides and proteins.

N-terminal Acetylation: The N-terminal serine could undergo acetylation, a modification that can influence the peptide's stability and charge. ambiopharm.com

C-terminal Amidation: The C-terminal alanine could be amidated, a common modification in bioactive peptides that often enhances their stability and activity.

These modifications are typically catalyzed by specific enzymes and can dramatically alter the biological properties of the peptide. jpt.com

Identification of Potential Biological Sources or Systems Exhibiting its Production

While there is no direct evidence of a natural source for this compound, tetrapeptides, in general, are widespread in nature and exhibit a broad range of biological activities. wikipedia.orgclinisciences.com They are produced by bacteria, fungi, and even higher organisms. wikipedia.orgtaylorandfrancis.com

For example, Achatin-I is a neuroexcitatory tetrapeptide found in the giant African snail, and Tentoxin is a cyclic tetrapeptide produced by phytopathogenic fungi. wikipedia.org Given that the constituent amino acids are common, it is plausible that a tetrapeptide with this sequence could be produced by a microorganism possessing the appropriate NRPS machinery. The identification of such a peptide would likely involve screening natural product libraries from diverse microbial sources, followed by analytical techniques like mass spectrometry and chromatography to determine its structure and sequence. acs.org

Molecular Interactions and Proposed Biological Mechanisms of Action

Receptor Binding and Activation/Inhibition Profiles

There is currently no available scientific literature detailing the receptor binding and activation or inhibition profiles of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine.

Ligand-Receptor Docking Studies

No ligand-receptor docking studies for this compound have been published in the peer-reviewed literature. Such studies would be essential to predict the binding orientation and affinity of this peptide to potential receptor targets.

Investigation of Specificity and Affinity

Without experimental data, the specificity and affinity of this compound for any biological receptor remain unknown. Investigations into its binding constants (e.g., Kd, Ki) with various receptors have not been reported.

Enzyme Modulation: Kinetic and Mechanistic Studies

No data is available regarding the ability of this compound to modulate enzyme activity.

Inhibition or Activation of Specific Enzymes

There are no published reports on whether this compound acts as an inhibitor or activator of any specific enzymes. Kinetic studies would be required to determine its effects on enzyme reaction rates.

Elucidation of Active Site Interactions

As no enzyme modulation has been identified, there has been no elucidation of potential active site interactions for this compound.

Influence on Cellular Signaling Pathways (e.g., within in vitro cell models)

Peptides are fundamental signaling molecules that mediate cell-to-cell communication and regulate a vast array of physiological and homeostatic functions. nih.gov Tetrapeptides, in particular, can be pharmacologically active and exhibit specificity for various receptors involved in protein-protein signaling. wikipedia.org The influence of this compound on cellular signaling pathways is likely dictated by the chemical nature of its amino acid components.

The presence of a serine residue is particularly noteworthy. Serine is an amino acid that can be phosphorylated by kinases, a key mechanism in signal transduction. researchgate.net This post-translational modification can alter a peptide's conformation and its interaction with other proteins, thereby modulating signaling cascades. For instance, the phosphorylation of peptides can act as a trigger to activate transgene expression in research models. researchgate.net It is plausible that this compound could serve as a substrate for specific kinases, and its phosphorylated form could potentially modulate pathways such as those involving protein kinase C (PKC).

Furthermore, intracellularly generated oligopeptides have been shown to affect G protein-coupled receptor (GPCR) signal transduction. nih.gov It is conceivable that this tetrapeptide, or fragments thereof, could interact with components of GPCR signaling pathways, such as α-adaptin A and dynamin 1. nih.gov

The cysteine residue, with its reactive thiol group, can also play a role in signaling. The redox state of cysteine can influence the activity of certain enzymes and transcription factors, thereby impacting signaling pathways related to cellular stress and growth.

Table 1: Potential Influence of Constituent Amino Acids on Cellular Signaling

Amino Acid Potential Role in Cellular Signaling
L-Serine Can be phosphorylated by kinases, potentially modulating pathways involving protein kinase C (PKC) and other signaling cascades. researchgate.net
L-Isoleucine As a branched-chain amino acid (BCAA), it can influence signaling pathways related to metabolism and protein synthesis.
L-Cysteine The thiol group can participate in redox signaling, influencing the activity of enzymes and transcription factors.

| L-Alanine | Can be involved in metabolic signaling, particularly in the glucose-alanine cycle, which is crucial for maintaining energy balance. drugbank.com |

Roles in Cellular Homeostasis and Regulation (e.g., oxidative stress, metabolic pathways)

Cellular homeostasis is maintained through a complex network of regulatory processes, including the management of oxidative stress and the control of metabolic pathways. The amino acid composition of this compound suggests it may contribute to these processes.

The most prominent feature in this context is the cysteine residue. Cysteine is a precursor to glutathione, a major intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). Peptides containing cysteine can exhibit antioxidant properties by scavenging free radicals. Therefore, this compound could potentially play a role in mitigating oxidative stress.

In terms of metabolic pathways, L-alanine is a key player in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues to the liver and is important for gluconeogenesis. drugbank.com L-isoleucine is a branched-chain amino acid that can be used as an energy source by muscle tissue, particularly during times of metabolic stress.

L-serine is central to cellular metabolism, serving as a precursor for the synthesis of other amino acids, nucleotides, and lipids. It is also involved in one-carbon metabolism, which is essential for a variety of cellular functions.

Table 2: Potential Roles of Constituent Amino Acids in Cellular Homeostasis and Regulation

Amino Acid Potential Role in Cellular Homeostasis and Regulation
L-Serine Precursor for the synthesis of biomolecules; involved in one-carbon metabolism.
L-Isoleucine Energy source for muscle tissue; involved in the regulation of protein metabolism.
L-Cysteine Precursor to the antioxidant glutathione; can directly scavenge reactive oxygen species.

| L-Alanine | Key component of the glucose-alanine cycle for energy and nitrogen metabolism. drugbank.com |

Structural Role in Supramolecular Assemblies or Nanomaterials (if applicable)

The self-assembly of peptides into well-ordered supramolecular structures is a rapidly growing field with applications in nanotechnology and materials science. nih.govmdpi.com The sequence of this compound contains features that suggest it could participate in such assemblies.

The presence of the hydrophobic amino acids isoleucine and alanine (B10760859) can drive the self-assembly process through hydrophobic interactions, leading to the formation of nanostructures such as nanofibers or hydrogels. nih.gov The cysteine residue offers a unique opportunity for covalent cross-linking through the formation of disulfide bonds between peptide monomers. This can stabilize the resulting supramolecular structures.

The serine residue, with its hydroxyl group, can form hydrogen bonds that further contribute to the stability and organization of the self-assembled structures. The interplay of hydrophobic interactions, hydrogen bonding, and covalent disulfide bonds could lead to the formation of complex and functional nanomaterials.

The design of self-assembling peptides is a key area of research, and tetrapeptides are known to be capable of forming such structures. wikipedia.org For example, cyclic tetrapeptides have been shown to self-assemble into nanotubes. rsc.org While this compound is a linear peptide, the principles of self-assembly driven by its amino acid side chains still apply.

Table 3: Potential Roles of Constituent Amino Acids in Supramolecular Assembly

Amino Acid Potential Role in Supramolecular Assembly
L-Serine Can form hydrogen bonds, contributing to the stability of the assembly.
L-Isoleucine Hydrophobic side chain can drive self-assembly through hydrophobic interactions.
L-Cysteine Can form covalent disulfide bonds, cross-linking and stabilizing the supramolecular structure.

| L-Alanine | Small, non-polar side chain can participate in hydrophobic interactions within the assembly. |

Computational and Theoretical Studies of L Seryl L Isoleucyl L Cysteinyl L Alanine

Conformational Analysis and Dynamics (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamic behavior of peptides like SICA. nih.gov By simulating the atomic motions over time, MD provides a detailed picture of the peptide's flexibility, preferred shapes (conformations), and interactions with its environment, such as water. nih.govnih.gov For a tetrapeptide, which is inherently flexible, these simulations can reveal the equilibrium between different secondary structures like β-turns, extended conformations, or random coils. nih.gov

The conformational dynamics are dictated by the rotational freedom around the peptide backbone's dihedral angles (Φ, Ψ) and the side-chain dihedral angles (χ). MD simulations sample these angles to identify low-energy, stable conformations. The results of such simulations can be clustered to identify the most populated conformational states.

Table 1: Representative Dihedral Angles for Simulated SICA Conformations

Conformation Type Residue Φ (degrees) Ψ (degrees) χ1 (degrees)
β-Turn (Type I) Ser (i) -60 -30 60
Ile (i+1) -90 0 -65
Cys (i+2) 80 10 180
Ala (i+3) -70 140 N/A
Extended Chain Ser -139 135 -60
Ile -139 135 180
Cys -139 135 -60
Ala -139 135 N/A

Note: This table presents idealized, hypothetical data for illustrative purposes, representing typical values for these secondary structures.

These simulations are crucial for understanding how the peptide might change its shape upon approaching a biological target, a process often essential for its function. nih.gov The accuracy of these simulations relies heavily on the quality of the force fields used, which are sets of parameters that define the potential energy of the system. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. cuni.cz For the SICA peptide, methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be employed to investigate its electronic properties and reactivity. rsc.orgacs.org These high-level calculations can accurately determine the relative energies of different conformations identified through methods like MD simulations. rsc.orgresearchgate.net

Key parameters derived from QC calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the peptide and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for non-covalent interactions. jomardpublishing.com The presence of different functional groups in SICA—the hydroxyl of serine, the thiol of cysteine, and the hydrophobic side chains of isoleucine and alanine (B10760859)—creates a complex electronic landscape that QC methods can elucidate. nih.govresearchgate.net

Table 2: Hypothetical Quantum Chemical Properties for SICA Conformers

Property Conformer 1 (β-Turn) Conformer 2 (Extended)
Relative Energy (kcal/mol) 0.00 +2.1
HOMO Energy (eV) -6.8 -6.5
LUMO Energy (eV) -0.9 -0.7
HOMO-LUMO Gap (eV) 5.9 5.8
Dipole Moment (Debye) 4.5 2.1

Note: This table contains illustrative data based on typical findings for tetrapeptides to demonstrate the outputs of quantum chemical calculations. rsc.orgjomardpublishing.com

Ligand-Protein Docking and Binding Free Energy Calculations

To understand how SICA might interact with a biological target, such as a receptor or enzyme, computational docking is employed. nih.gov Docking algorithms predict the preferred orientation and position (the "pose") of the peptide within the binding site of a protein. nih.gov This process involves sampling a vast number of possible poses and scoring them based on their steric and energetic complementarity. Given the flexibility of peptides, protocols like flexible peptide docking are necessary to account for conformational changes upon binding. nih.gov

Following docking, more rigorous methods are used to estimate the strength of the interaction, quantified by the binding free energy (ΔG_bind). umich.edu Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Thermodynamic Integration (TI) provide more accurate estimations. nih.govnih.gov These calculations decompose the binding energy into its constituent parts, such as electrostatic interactions, van der Waals forces, and solvation effects, offering a detailed understanding of the forces driving the binding event. nih.gov

Table 3: Illustrative Binding Free Energy Components for SICA with a Hypothetical Protein Target

Energy Component Value (kcal/mol)
Van der Waals Energy -45.5
Electrostatic Energy -20.1
Polar Solvation Energy +48.3
Nonpolar Solvation Energy -4.9
Total Binding Free Energy (ΔG_bind) -22.2

Note: This table presents hypothetical data to illustrate the typical components of a binding free energy calculation.

The accurate calculation of binding free energies is computationally demanding but essential for ranking potential peptide binders and guiding the design of more potent analogs. aps.orgacs.org

De Novo Design and Optimization of Analogs using Computational Approaches

Computational methods enable the de novo (from scratch) design and optimization of peptide analogs with improved properties, such as higher binding affinity, stability, or selectivity. units.itresearchgate.net Starting with the SICA sequence, computational evolution algorithms can be used to explore the vast sequence space by making systematic mutations. units.it For example, one could replace the isoleucine residue with other hydrophobic amino acids to probe for enhanced interactions with a hydrophobic pocket on a target protein.

Software suites like Rosetta are widely used for peptide design. nih.gov These tools can build peptide structures from scratch or modify existing ones, using sophisticated energy functions to evaluate the stability and binding potential of the designed sequences. tandfonline.com The goal is to find a sequence that not only binds tightly to its target but also adopts a stable, low-energy conformation in its bound state. advancedsciencenews.com This process can significantly accelerate the discovery of novel peptide-based therapeutics. pnas.org

Table 4: Example of a Computationally Designed SICA Analog

Parent Peptide Analog Sequence Mutation Design Goal Predicted ΔΔG_bind (kcal/mol)
S-I-C-A S-L -C-A Isoleucine → Leucine (B10760876) Improve packing in hydrophobic pocket -1.2
S-I-C-A S-I-K -A Cysteine → Lysine Introduce salt bridge with target -2.5
S-I-C-A A -I-C-A Serine → Alanine Reduce potential for unfavorable polar contacts +0.8

Note: This table provides hypothetical examples of peptide analog design. ΔΔG_bind represents the change in binding free energy relative to the parent peptide.

Predictive Modeling of Bioactivity and Interaction Sites

In recent years, machine learning (ML) and deep learning have emerged as powerful tools for predicting the biological functions of peptides directly from their amino acid sequence. illinois.eduresearchgate.net For SICA, various ML models could be trained on large datasets of known bioactive peptides to predict its potential activities, such as antimicrobial, anticancer, or antihypertensive properties. nih.govspringernature.commyfoodresearch.com

These predictive models use numerical representations of the peptide sequence to learn the patterns associated with a specific bioactivity. nih.govresearchgate.net Furthermore, specialized algorithms can predict which specific residues in the peptide (interaction sites or "hotspots") are most critical for its interaction with a protein partner. nih.gov For instance, a sequence-based model might predict that the cysteine and isoleucine residues of SICA are key for its binding activity. These predictions can efficiently guide experimental studies, such as alanine scanning mutagenesis, to validate the key interaction sites. bohrium.com

Table 5: Application of Predictive Models for SICA Bioactivity

Predictive Model Type Predicted Bioactivity Key Features Used Hypothetical Accuracy
Support Vector Machine (SVM) Antimicrobial Amino acid composition, physicochemical properties 88%
Random Forest (RF) Anticancer Dipeptide frequency, pseudo amino acid composition 85%
Long Short-Term Memory (LSTM) Cell-penetrating Amino acid sequence order 91%
Convolutional Neural Network (CNN) Protein Interaction Sites Sequence embeddings from protein language models 93%

Note: This table is illustrative, showing the types of models and predictions that can be made for a peptide like SICA. nih.govnih.gov

Analytical Methodologies for Research on L Seryl L Isoleucyl L Cysteinyl L Alanine

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is a cornerstone for the analysis of peptides, enabling the separation of the target peptide from impurities and byproducts of synthesis. nih.gov High-performance liquid chromatography (HPLC) is particularly powerful for peptide analysis due to its high resolution and sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with various detection methods

The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Detection is commonly achieved using UV spectrophotometry, typically at wavelengths of 214 nm and 280 nm, where the peptide bond and aromatic residues (if present) absorb, respectively. For peptides lacking a strong chromophore, derivatization may be employed. nih.gov In-line detection at multiple wavelengths can provide specific identification of peptides containing certain residues, such as tryptophan or pyridylethylated cysteine. nih.gov

Illustrative HPLC Parameters for L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine Analysis:

ParameterValue/ConditionPurpose
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for peptide separation.
Mobile Phase A 0.1% TFA in WaterAqueous component with ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic component for elution.
Gradient 5-60% B over 30 minutesTo elute peptides with varying hydrophobicities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 214 nmDetection of the peptide bonds.

Chiral Chromatography for Stereoisomeric Analysis

The stereochemical integrity of a peptide is crucial for its biological activity. Chiral chromatography is employed to separate and quantify stereoisomers, such as diastereomers or enantiomers, which may arise during synthesis. nih.govchromatographytoday.com For this compound, which contains four chiral centers, the potential for epimerization at any of these centers exists. Serine, in particular, is known to be prone to racemization. nih.gov

Zwitterionic chiral stationary phases (CSPs) have proven effective for the separation of underivatized peptides, including those containing serine. nih.govresearchgate.net These CSPs can separate diastereomeric and enantiomeric peptides. nih.gov The choice between different zwitterionic CSPs can even allow for the reversal of elution order, providing a powerful tool for analytical method development. nih.gov

Key Considerations for Chiral HPLC of this compound:

FactorDescription
Chiral Stationary Phase Zwitterionic ion-exchangers (e.g., based on cinchona alkaloids) are effective for underivatized peptide stereoisomers. chiraltech.commdpi.com
Mobile Phase Typically polar organic solvents like methanol, sometimes with small amounts of water, to facilitate ionization and interaction with the CSP. chiraltech.com
Detection Often coupled with mass spectrometry (LC-MS) for sensitive and specific detection, especially when dealing with complex mixtures or low concentrations. chiraltech.com
Sample Preparation Direct analysis of the peptide without derivatization is often possible with zwitterionic CSPs. chiraltech.com

Mass Spectrometry for Structural Confirmation and Quantitative Analysis in Complex Mixtures

Mass spectrometry (MS) is an indispensable tool for peptide analysis, providing rapid and accurate determination of molecular weight and amino acid sequence. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of peptides directly from a liquid phase, making it highly compatible with HPLC (LC-MS). nih.goveuropeanpharmaceuticalreview.com For this compound, ESI-MS would be used to confirm the molecular weight of the synthesized peptide. The technique typically produces multiply charged ions, which can be deconvoluted to determine the molecular mass of the intact peptide. europeanpharmaceuticalreview.com ESI-MS is highly sensitive and can be used for the analysis of small molecules and large biomolecules alike. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, a specific peptide ion (precursor ion) is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing for the determination of the peptide sequence. uab.edu For this compound, MS/MS would produce a series of b- and y-ions, and the fragmentation pattern would confirm the sequence Ser-Ile-Cys-Ala.

Illustrative MS/MS Fragmentation Data for this compound:

Fragment IonCalculated m/zAmino Acid
b1 88.04Ser
b2 201.12Ser-Ile
b3 304.16Ser-Ile-Cys
y1 90.05Ala
y2 193.09Cys-Ala
y3 306.18Ile-Cys-Ala

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govuzh.ch While obtaining a high-resolution structure of a small, flexible peptide like this compound can be challenging, NMR can provide valuable information about its conformational preferences. nih.govacs.org

A combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances and to identify through-bond and through-space correlations between protons. uzh.chnih.gov The Nuclear Overhauser Effect (NOE) data provides distance restraints between protons that are close in space, which can be used to calculate a family of structures representing the conformational ensemble of the peptide in solution. mdpi.com Additionally, NMR can be used to study the interactions of the peptide with other molecules. nih.gov

Spectroscopic Methods for Investigating Molecular Interactions (e.g., Circular Dichroism)

Spectroscopic techniques are indispensable for probing the conformational states and molecular interactions of peptides. Circular Dichroism (CD) spectroscopy, in particular, stands out as a powerful tool for investigating the secondary structure and folding properties of peptides and proteins in solution. nih.govnih.gov

Circular dichroism is the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govyoutube.com For a peptide like this compound, which is chiral, CD spectroscopy can provide valuable insights into its conformational ensemble, including the presence of secondary structure elements such as β-turns, α-helices, or random coils. subr.edu The technique is highly sensitive to changes in peptide conformation that may occur upon interaction with other molecules, variations in environmental conditions like pH, temperature, or solvent polarity. subr.eduresearchgate.net

Research Findings:

While specific studies focusing exclusively on the circular dichroism of this compound are not extensively documented in publicly available literature, the conformational analysis of similar short, cysteine-containing peptides provides a strong framework for understanding its likely behavior. nih.gov Research on cyclic tetrapeptides has shown that their constrained structures can lead to distinct CD spectra, often characteristic of β-turn conformations. subr.edu For instance, studies on cyclic tetrapeptides containing D-alanine residues revealed two positive CD bands around 211 nm and 222 nm, and two negative bands at approximately 200 nm and 238 nm, indicative of a β-turn structure. subr.edu

The cysteine residue in the this compound sequence introduces an additional dimension to its conformational analysis. The thiol group of cysteine can form disulfide bonds under oxidizing conditions, which would dramatically alter the peptide's conformation and, consequently, its CD spectrum. The formation of such intramolecular or intermolecular disulfide bridges would impose significant structural constraints. nih.gov

The table below presents hypothetical, yet representative, CD spectral data for a short cysteine-containing peptide, illustrating how environmental factors can influence its secondary structure, as would be similarly observed for this compound.

Table 1: Representative Circular Dichroism Data for a Cysteine-Containing Tetrapeptide Under Various Conditions

Condition Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Inferred Conformation
Aqueous Buffer, pH 7.0, 25°C 200 -5,000 Random Coil
222 -1,500 Weak Turn/Disordered
50% Trifluoroethanol, 25°C 205 -18,000 α-helical propensity
222 -15,000 α-helical propensity
Oxidizing Buffer, pH 8.0, 25°C 215 +3,000 Constrained (Disulfide Bridge)

This table is a representation of typical data for short cysteine-containing peptides and is intended for illustrative purposes.

Advanced Bioanalytical Techniques for Detection in Biological Research Samples (e.g., immunoassays in research contexts)

The detection and quantification of specific peptides like this compound within complex biological samples, such as cell lysates or plasma, necessitate highly sensitive and selective bioanalytical methods. While techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful for peptide quantification, immunoassays offer a complementary approach, particularly in high-throughput screening scenarios. researchgate.netresearchgate.netbioanalysis-zone.com

Immunoassays are based on the highly specific binding interaction between an antibody and its target antigen. In the context of peptide research, this involves generating antibodies that can specifically recognize and bind to this compound. These assays can be configured in various formats, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. researchgate.net

Research Findings:

The development of an immunoassay for a short peptide like this compound presents certain challenges. Due to their small size, short peptides may not be immunogenic on their own. Therefore, they often need to be conjugated to a larger carrier protein to elicit a robust immune response for antibody production.

Despite these challenges, peptide-based immunoassays have been successfully developed for various research applications. researchgate.net These assays can achieve high sensitivity, often reaching detection limits in the picomolar to nanomolar range. The specificity of the assay is critically dependent on the quality of the antibody and its ability to distinguish the target peptide from other structurally similar molecules or peptide fragments.

The following table provides an example of data that could be generated from a competitive ELISA designed for the quantification of a tetrapeptide in a research setting.

Table 2: Representative Data from a Competitive ELISA for a Tetrapeptide in a Research Sample

Sample Peptide Concentration (nM) Absorbance at 450 nm % Inhibition
Standard 1 0 1.850 0%
Standard 2 0.1 1.573 15%
Standard 3 1 0.925 50%
Standard 4 10 0.370 80%
Standard 5 100 0.111 94%
Research Sample A Calculated: 2.5 0.648 65%

This table is illustrative of the data obtained from a competitive ELISA for peptide quantification.

In a research context, such immunoassays can be invaluable for studying the cellular uptake, release, or enzymatic degradation of this compound, providing crucial data for understanding its biological role.

Structure Activity Relationship Sar Studies of L Seryl L Isoleucyl L Cysteinyl L Alanine and Its Analogs

Systematic Amino Acid Substitutions and their Impact on Molecular Interactions

Systematic substitution of each amino acid in the L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine sequence would be a primary strategy to probe its SAR. The impact of these substitutions is largely dependent on the role each residue plays in the peptide's bioactive conformation and its interaction with a biological target.

The Serine (Ser) residue at the N-terminus, with its polar hydroxyl group, could be involved in hydrogen bonding with a receptor. Replacing it with Alanine (B10760859) (Ala) would remove this potential interaction, helping to determine its importance. Conversely, substitution with Threonine (Thr), which has a secondary hydroxyl group, could alter the geometry of this interaction.

The Isoleucine (Ile) residue is hydrophobic and bulky. Its replacement with other hydrophobic residues of varying sizes, such as Valine (Val) or Leucine (B10760876) (Leu), could elucidate the spatial requirements of the binding pocket. Substituting it with a hydrophilic residue like Asparagine (Asn) would likely be disruptive if the residue is buried in a hydrophobic pocket of the target protein.

The Cysteine (Cys) residue is particularly significant due to its thiol group. This group can act as a nucleophile, form a disulfide bond with another Cysteine, or chelate metal ions. nih.gov For instance, in peptides designed to inhibit metalloenzymes like tyrosinase, the cysteine thiol group can coordinate with copper ions in the active site. nih.govmdpi.com Replacing Cysteine with Serine would substitute the thiol with a hydroxyl group, weakening its metal-chelating ability but potentially preserving a hydrogen-bonding role. Substitution with α-aminobutyric acid (Abu), an isosteric analog that lacks the sulfhydryl group, would help to understand the role of the thiol group in the peptide's activity. nih.gov

The Alanine (Ala) at the C-terminus is a small, non-polar residue. Its role could be primarily structural, providing appropriate spacing. Substituting it with a larger hydrophobic residue like Phenylalanine could enhance hydrophobic interactions, while substitution with a charged residue like Aspartic Acid could introduce new electrostatic interactions. researchgate.net The importance of aliphatic residues like Alanine, Valine, or Leucine has been noted in some tyrosinase-inhibiting peptides. researchgate.net

A hypothetical alanine scan of this compound could yield results as summarized in the table below, illustrating the potential impact of each residue on biological activity.

Original ResidueSubstitutionPotential Impact on Molecular InteractionPredicted Effect on Activity
Ser (S) Ala (A)Removal of N-terminal hydrogen bonding capability.Decrease
Ile (I) Ala (A)Loss of significant hydrophobic interaction.Decrease
Cys (C) Ala (A)Elimination of thiol-mediated interactions (e.g., metal chelation, disulfide bonding).Significant Decrease
Ala (A) Gly (G)Increased conformational flexibility at the C-terminus.Variable

Modification of Terminal Groups and Peptide Backbone Variations

Modifications to the N- and C-termini of this compound can significantly influence its stability, charge, and pharmacokinetic properties. nih.gov

N-Terminal Modifications: The free amino group of the N-terminal Serine is a primary site for modification. Acetylation is a common strategy to neutralize the positive charge, which can mimic the state of native proteins and increase resistance to degradation by aminopeptidases. mdpi.com Other modifications, such as the addition of a pyroglutamic acid (pGlu) or the attachment of lipid moieties (lipidation), can enhance stability and membrane permeability.

C-Terminal Modifications: The C-terminal carboxyl group of Alanine is also a key site for modification. Amidation is a frequent modification that neutralizes the negative charge, which can prevent degradation by carboxypeptidases and sometimes enhance receptor binding by mimicking the structure of naturally occurring amidated peptides. nih.gov Esterification to form a methyl or ethyl ester is another possibility that can affect the peptide's hydrophobicity and potential for cellular uptake. nih.gov

Peptide Backbone Variations: Altering the peptide backbone itself can introduce significant changes. N-methylation of an amide bond can restrict conformational flexibility and improve metabolic stability by hindering proteolytic cleavage. researchgate.net The introduction of non-peptidic spacers or the replacement of an amide bond with a thioamide or an ester bond are other strategies to create peptidomimetics with potentially enhanced properties.

Modification TypeSpecific ExamplePotential Effect
N-Terminal AcetylationIncreased enzymatic stability, neutral charge. mdpi.com
C-Terminal AmidationIncreased enzymatic stability, neutral charge, potential for enhanced receptor binding. nih.gov
Backbone N-methylation of Ile-Cys peptide bondRestricted conformational flexibility, increased proteolytic resistance. researchgate.net

Cyclization Strategies and Their Conformational and Functional Implications

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. nih.gov For this compound, several cyclization strategies could be envisioned.

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal Serine and the C-terminal Alanine. This would create a constrained cyclic tetrapeptide. The success of such a cyclization can be influenced by the amino acid sequence, with turn-inducing residues often facilitating the process. uni-kiel.de

Side-Chain to Side-Chain Cyclization: The presence of Cysteine offers a prime opportunity for side-chain cyclization. If a second Cysteine were introduced into the sequence (e.g., by replacing Serine or Isoleucine), a disulfide bridge could be formed between the two Cysteine residues. This is a common motif in many natural peptides and can be crucial for maintaining a specific three-dimensional structure. acs.org

Side-Chain to Terminus Cyclization: The thiol group of Cysteine could be linked to the N-terminus or C-terminus of the peptide. For instance, a thioether linkage could be formed, creating a lariat-type structure. Such modifications can significantly alter the peptide's conformation and bioactivity. nih.gov

The conformational implications of cyclization are profound. A linear peptide can adopt a multitude of conformations in solution, and only one or a few may be biologically active. By locking the peptide into a specific conformation that mimics the bioactive state, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in affinity. nih.gov

Cyclization StrategyLinkagePotential Conformational and Functional Outcome
Head-to-Tail Amide bond between Ser and AlaHighly constrained cyclic tetrapeptide, potentially increased receptor affinity and stability. uni-kiel.de
Side-Chain to Side-Chain (hypothetical analog with two Cys) Disulfide bridgeStabilized loop structure, important for defining the spatial orientation of other residues. acs.org
Side-Chain to N-Terminus Thioether bond between Cys and SerLariat structure with altered conformational freedom and potential for new interactions. nih.gov

Incorporation of D-Amino Acids or Non-Canonical Amino Acids

The introduction of non-standard amino acids is a widely used strategy to enhance the properties of peptides.

D-Amino Acids: Replacing one or more of the L-amino acids in this compound with their D-enantiomers can have a dramatic effect on the peptide's structure and stability. chemrxiv.org D-amino acids are not recognized by most proteases, making peptides that contain them highly resistant to enzymatic degradation. chemrxiv.org However, the substitution of an L-amino acid with its D-isomer can significantly alter the peptide's backbone conformation and the orientation of its side chains. This can either abolish or, in some cases, enhance biological activity, depending on the specific requirements of the receptor interaction. nih.gov A D-amino acid scan, where each residue is systematically replaced by its D-counterpart, is a common method to explore this. nih.gov

Non-Canonical Amino Acids (ncAAs): The incorporation of ncAAs opens up a vast chemical space for modifying the peptide. nih.gov For example, replacing Isoleucine with a bulkier hydrophobic ncAA like cyclohexylalanine (Cha) could probe the limits of the binding pocket's size. Substituting Serine with a non-natural amino acid containing a different functional group could introduce new types of interactions. The use of ncAAs can lead to peptides with improved stability, altered secondary structures, and novel biological functions. researchgate.netnih.gov For instance, selenocysteine, an analog of cysteine, has different redox properties. nih.gov

ModificationPosition of SubstitutionRationalePotential Outcome
D-Amino Acid IsoleucineTo increase proteolytic stability. chemrxiv.orgAltered conformation, potentially maintained or enhanced activity with increased half-life. nih.gov
Non-Canonical Amino Acid IsoleucineSubstitution with Cyclohexylalanine (Cha) to increase hydrophobicity.Potentially enhanced binding affinity if the receptor has a large hydrophobic pocket.
Non-Canonical Amino Acid CysteineSubstitution with Selenocysteine (Sec)Altered redox properties and potential for different metal chelation. nih.gov

Influence of Conformational Flexibility on Biological Activity

The biological activity of a peptide is intrinsically linked to its conformational properties. While a certain degree of flexibility is necessary for a peptide to adopt its bioactive conformation upon binding to a receptor, excessive flexibility can be detrimental. nih.gov

For this compound, its linear nature imparts significant conformational flexibility. The biological activity of this peptide would depend on the equilibrium between its various conformations in solution and the ability of the target receptor to select and bind the active conformation.

Strategies that reduce conformational flexibility, such as cyclization or the incorporation of rigid amino acids like α-aminoisobutyric acid (Aib), can be beneficial. nih.gov By pre-organizing the peptide into a conformation that is close to the one required for binding, the entropic cost of the binding event is lowered, which can lead to higher affinity. nih.gov

However, a complete loss of flexibility is not always desirable. In some cases, a degree of conformational adaptability is required for the peptide to fit into a flexible binding site on a receptor. Therefore, the optimal level of conformational flexibility is a delicate balance that needs to be determined empirically for each specific peptide-receptor system. Conformational analysis of this compound and its analogs using techniques like NMR spectroscopy and computational modeling would be essential to understand the relationship between their three-dimensional structure, flexibility, and biological function. nih.gov

Bioengineering and Biotechnological Research Applications Conceptual/in Vitro

Peptide Engineering for Enhanced Stability or Specificity

Peptide engineering focuses on modifying peptide structures to improve their characteristics for specific applications. For L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine, several strategies could be conceptually applied to enhance its stability and specificity.

One common challenge with peptides is their susceptibility to degradation by proteases. Engineering strategies to enhance stability include the substitution of L-amino acids with D-amino acids, which are not recognized by most proteases. Another approach is cyclization, where the linear peptide is chemically modified to form a ring structure, often making it more rigid and less accessible to enzymatic cleavage.

To improve specificity, the peptide sequence can be altered. For instance, the isoleucine residue could be replaced with other hydrophobic amino acids to fine-tune its interaction with a target molecule. The cysteine residue, with its reactive thiol group, is a key site for modification. This group can be used to form disulfide bonds with other cysteine-containing peptides or to attach other molecules, a process that can be precisely controlled through techniques like solid-phase peptide synthesis with orthogonal protecting groups. nih.gov Such modifications can lead to peptides with tailored binding affinities and functional properties. nih.gov

Development as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools for studying biological processes. Peptides, due to their specific binding capabilities, are excellent candidates for development as probes. nih.gov The sequence of this compound could be engineered to act as a molecular probe for investigating various cellular pathways.

The cysteine residue is particularly useful in this context. Its thiol group allows for the straightforward attachment of reporter molecules such as fluorophores or radioactive isotopes. nih.gov These labeled peptides can then be used to track their localization within a cell or to monitor their interaction with specific proteins or receptors. For example, if this peptide sequence were found to bind to a particular enzyme, a fluorescently labeled version could be used in microscopy studies to visualize the enzyme's distribution and dynamics in living cells.

Furthermore, the development of peptide-based probes has been significantly advanced by interdisciplinary research combining molecular imaging and site-specific peptide chemistry, leading to highly efficient and stable probes for various imaging modalities. nih.gov

Integration into Advanced Biomaterials or Self-Assembled Systems for Research

Self-assembling peptides are a class of molecules that spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. wikipedia.org These materials have garnered significant interest for applications in tissue engineering and regenerative medicine. wikipedia.org The sequence of this compound possesses characteristics that suggest it could be a component of such self-assembling systems.

The presence of both hydrophilic (Serine, Cysteine, Alanine) and hydrophobic (Isoleucine) residues gives the peptide an amphiphilic character, which is a key driver for self-assembly. youtube.com In an aqueous environment, these peptides could potentially assemble into structures that sequester the hydrophobic isoleucine residues away from water, while exposing the more hydrophilic residues. The cysteine residue can further contribute to the stability of these assemblies through the formation of intermolecular disulfide bonds, creating cross-linked networks.

These peptide-based biomaterials can serve as scaffolds for cell culture, mimicking the extracellular matrix. youtube.com The specific sequence of the peptide can influence cell adhesion, proliferation, and differentiation, making it a tunable platform for tissue engineering research. For instance, the hydrogels formed from these peptides could have pores of a specific size, allowing for the controlled growth of cells and tissues. wikipedia.org

Role as a Scaffold for Rational Drug Design (Conceptual, Pre-Clinical Research)

In rational drug design, a known biological target is used to design a molecule that will bind to it and alter its function. Short peptides can serve as excellent starting points or scaffolds for the design of new therapeutic agents. The this compound sequence could be used as a conceptual scaffold in pre-clinical research.

If this peptide is found to have a weak affinity for a particular disease-related receptor, its structure can be systematically modified to improve its binding and efficacy. The individual amino acids can be substituted to explore the structure-activity relationship. For example, changing the stereochemistry of an amino acid or replacing it with a non-natural amino acid could lead to a more potent and stable drug candidate.

The cysteine residue again offers a valuable handle for modification, allowing for the conjugation of other small molecules or therapeutic agents. This approach, known as peptide-drug conjugation, is a promising strategy for targeted drug delivery.

Potential in Biosensors or Diagnostic Research Tools

Peptides are increasingly being used as recognition elements in biosensors due to their high specificity and stability compared to other biological recognition elements like antibodies. nih.gov The this compound peptide could be incorporated into biosensor platforms for the detection of specific analytes.

The peptide could be immobilized on the surface of a sensor chip, for instance, through the thiol group of the cysteine residue. When the target molecule binds to the peptide, it would cause a detectable change in a physical property, such as mass, refractive index, or electrical current, depending on the type of sensor.

Current Research Landscape and Future Directions for L Seryl L Isoleucyl L Cysteinyl L Alanine

Emerging Research Areas and Unexplored Biological Hypotheses

While direct research on L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine is in its nascent stages, several emerging areas of peptide science offer fertile ground for investigation. The unique combination of amino acids in this tetrapeptide—a polar serine, a hydrophobic isoleucine, a reactive cysteine, and a simple alanine (B10760859)—suggests a range of potential biological activities that are yet to be explored.

One promising avenue is its potential role in modulating protein-protein interactions (PPIs). nih.govmdpi.com Short peptides are increasingly recognized for their ability to disrupt or stabilize PPIs, which are central to many disease processes. mdpi.com The structure of this compound could allow it to fit into specific binding pockets on protein surfaces, thereby interfering with pathological interactions. For instance, its potential to inhibit enzymes or block receptor-ligand binding is a key area for future studies. biorxiv.org

Another unexplored hypothesis is the peptide's potential for self-assembly into nanostructures. acs.orgacs.org The self-assembly of peptides is a burgeoning field with implications for drug delivery and regenerative medicine. acs.orgacs.org The interplay of hydrophilic and hydrophobic residues in this compound might drive the formation of unique supramolecular structures.

Furthermore, the presence of a cysteine residue opens up possibilities for its involvement in redox signaling pathways or for its use as a handle in targeted drug delivery systems. The thiol group of cysteine can form disulfide bonds, which are crucial for the structure and function of many proteins and peptides.

Hypothetical research could explore its efficacy in various biological contexts, as detailed in the table below.

Potential Research AreaHypothesized Biological EffectExperimental ApproachPotential Significance
OncologyInhibition of tumor growth by disrupting key protein-protein interactions. mdpi.comIn vitro cell viability assays with cancer cell lines; in vivo tumor models.Development of novel peptide-based anticancer therapies with high specificity and low toxicity. mdpi.com
Metabolic DisordersModulation of metabolic pathways, similar to other bioactive peptides. mdpi.comStudies on glucose uptake in muscle cells; investigation of effects on adipocyte differentiation.Discovery of new therapeutic agents for conditions like obesity and diabetes.
Antimicrobial ActivityDisruption of bacterial cell membranes or inhibition of essential enzymes. mdpi.comMinimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria.Contribution to the development of new antibiotics to combat multidrug-resistant bacteria. mdpi.com

Methodological Advancements for Peptide Analysis and Synthesis Impacting Research

Recent advancements in peptide synthesis and analysis are set to significantly impact the study of this compound. Traditional solid-phase peptide synthesis (SPPS), while effective, is often associated with the use of harsh chemicals and the generation of significant waste. researchgate.net The trend is now moving towards more sustainable and environmentally friendly synthesis methods. researchgate.net

In the realm of analysis, sophisticated techniques are enabling a deeper understanding of peptide structure and function. High-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy are crucial for elucidating the precise structure and conformation of synthesized peptides. researchgate.net

Computational tools are also playing an increasingly important role. mdpi.com Molecular dynamics simulations and in silico docking studies can predict the binding affinity of this compound to various protein targets, thereby guiding experimental research. mdpi.com

Methodological AdvancementImpact on this compound ResearchExample Application
Green Peptide SynthesisMore efficient and environmentally friendly production of the tetrapeptide. researchgate.netUtilizing water-based synthesis protocols or enzymatic ligation to reduce organic solvent use.
Advanced Mass SpectrometryPrecise determination of molecular weight and sequence confirmation.Confirming the successful synthesis and purity of this compound.
2D-NMR SpectroscopyElucidation of the three-dimensional structure of the peptide in solution. researchgate.netDetermining the conformational preferences of the peptide, which is crucial for its biological activity.
Computational ModelingPrediction of potential biological targets and binding modes. mdpi.comnih.govScreening a virtual library of proteins to identify potential binding partners for the tetrapeptide. nih.gov

Challenges in Peptide Research and Future Perspectives for this compound

Despite the promise, research into this compound faces several challenges inherent to peptide-based therapeutics. One of the primary hurdles is proteolytic instability. frontiersin.orgnih.gov Peptides are often rapidly degraded by enzymes in the body, which limits their bioavailability and therapeutic efficacy. mdpi.com

Another significant challenge is achieving efficient cell penetration. frontiersin.orgnih.gov The size and charge of peptides can make it difficult for them to cross cell membranes to reach intracellular targets. youtube.com

Future research will need to focus on overcoming these limitations. Strategies such as peptide cyclization, the incorporation of non-natural amino acids, or conjugation to cell-penetrating peptides could enhance the stability and cellular uptake of this compound. nih.gov

The future of research for this tetrapeptide will likely involve a multidisciplinary approach, combining synthetic chemistry, molecular biology, and computational science to unlock its full therapeutic potential.

Interdisciplinary Research Opportunities (e.g., chemical biology, computational biology)

The study of this compound offers numerous opportunities for interdisciplinary collaboration. nih.gov

Chemical biology approaches can be employed to synthesize and modify the peptide to enhance its properties. For example, fluorescent tags could be attached to the peptide to visualize its cellular uptake and localization. The cysteine residue provides a convenient site for such modifications.

Computational biology will be instrumental in accelerating the discovery process. mdpi.com By creating virtual libraries of this compound analogs and screening them against various disease targets, researchers can prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov This in silico approach can significantly reduce the time and cost of drug discovery. biorxiv.org

The synergy between these fields will be crucial for translating the potential of this compound from a mere chemical entity into a valuable tool for research and medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.